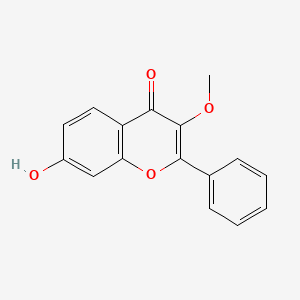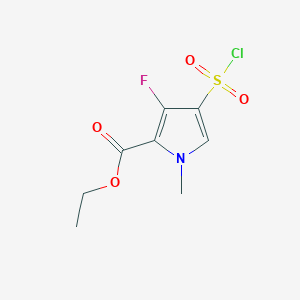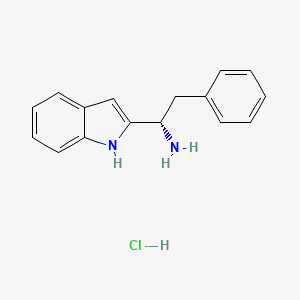
Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: is a chemical compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol. This compound is known for its unique structure, which includes a hexahydroindenone core with a hydroxy group and a dimethylheptyl side chain. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylheptyl side chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction can yield different alcohols .
Applications De Recherche Scientifique
Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxy group and the dimethylheptyl side chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Cis-2-(2,6-dimethylheptyl)-3-oxo-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Trans-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
Comparison: Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.
Propriétés
Formule moléculaire |
C18H30O2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3aS,7aR)-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-12(2)7-6-8-13(3)11-16-17(19)14-9-4-5-10-15(14)18(16)20/h12-15,19H,4-11H2,1-3H3/t13?,14-,15+/m0/s1 |
Clé InChI |
XJNQZMDASJMLKT-NOYMGPGASA-N |
SMILES isomérique |
CC(C)CCCC(C)CC1=C([C@H]2CCCC[C@H]2C1=O)O |
SMILES canonique |
CC(C)CCCC(C)CC1=C(C2CCCCC2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B11848895.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)

![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)







